An In-Depth Technical Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document will delve into its physicochemical properties, outline a detailed synthesis protocol, discuss methods for its analytical characterization, and explore its potential therapeutic applications.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, structures combining pyridine and pyrazole rings have garnered substantial attention due to their versatile pharmacophoric nature.[1] 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride (Figure 1) is a bifunctional molecule featuring a reactive chloromethyl group, making it a valuable intermediate for the synthesis of more complex molecular architectures. The pyridine and pyrazole moieties are known to interact with various biological targets, suggesting a broad potential for this compound in the development of novel therapeutic agents.[2]
Figure 1. Chemical Structure of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride are summarized in Table 1.
| Property | Value | Source |
| Molecular Weight | 230.1 g/mol | [3] |
| Molecular Formula | C₉H₉Cl₂N₃ | [3] |
| CAS Number | 1449117-51-4 | [3] |
| Appearance | Expected to be a solid, likely a white to off-white powder | Inferred from related compounds[4] |
| Purity | ≥95% (as commercially available) | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | Inferred from hydrochloride salt nature and related compounds |
| Storage | Store at room temperature in a dry, well-ventilated place | [3] |
Synthesis of 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine Hydrochloride
While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not detailed in the literature, a plausible and scientifically sound synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. The proposed synthesis involves a two-step process: the nucleophilic aromatic substitution of a 2-halopyridine with 4-(chloromethyl)-1H-pyrazole, followed by hydrochloride salt formation.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed two-step synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.
Experimental Protocol
Step 1: Synthesis of 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine
-
To a solution of 4-(chloromethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add 2-chloropyridine (1.1 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrazole nitrogen. The excess base is used to ensure the deprotonation of the pyrazole. Heating is necessary to overcome the activation energy of the reaction.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.
Causality Behind Experimental Choices: The formation of the hydrochloride salt is a standard acid-base reaction. The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic salt, allowing for easy isolation.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized compound are crucial. A combination of spectroscopic techniques should be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole ring protons. The chloromethyl group should appear as a singlet in the range of 4.5-5.0 ppm. The aromatic protons of the pyridine and pyrazole rings will likely appear in the downfield region (7.0-9.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chloromethyl carbon is expected to resonate around 40-50 ppm. The aromatic carbons of the pyridine and pyrazole rings will appear in the range of 110-160 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M+H]⁺ corresponding to the free base at m/z 194.05, with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic rings. A band corresponding to the C-Cl stretch of the chloromethyl group is also expected.
Potential Applications in Drug Discovery
The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the reactive chloromethyl group in the target compound allows for its use as a key intermediate in the synthesis of a variety of potential drug candidates.
-
Kinase Inhibitors: Pyrazolopyridine derivatives have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.[1] The chloromethyl group can be used to introduce different functionalities to enhance the binding affinity and selectivity for specific kinases.
-
Anticancer Agents: Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[2] This compound can serve as a starting material for the development of novel anticancer agents.
-
Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs. The target compound could be modified to develop new antibacterial and antifungal agents.
The logical workflow for utilizing this compound in a drug discovery program is illustrated below:
Caption: Drug discovery workflow utilizing 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride. Based on the safety data for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal: Dispose of the compound and its container in accordance with local regulations.
For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(4-(chloromethyl)-1H-pyrazol-1-yl)pyridine hydrochloride is a valuable building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with a plausible synthetic route, make it an accessible intermediate for the development of novel compounds. The presence of the reactive chloromethyl group provides a handle for further chemical modifications, opening up avenues for the discovery of new therapeutic agents targeting a range of diseases. As with all chemical reagents, adherence to strict safety protocols is essential to ensure safe handling and use in a laboratory setting.
References
- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).
-
Asundaria, A. G., & Ansari, F. A. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert opinion on therapeutic patents, 22(5), 505–537. [Link]
- Nayak, S. K., & Mohanty, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Google Patents. EP3260454B1 - Condensed pyrimidine compound or salt thereof.
-
SpectraBase. 4-(Chloromethyl)pyridine hydrochloride. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Othman, A. M., & El-Sayed, N. N. (2021). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific reports, 11(1), 24003. [Link]
-
PubChem. Oral administration preparation containing pyrazolone derivative - Patent JP-2004091441-A. [Link]
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]
